Fmoc-Ala-Cl

Solid-phase peptide synthesis Coupling efficiency Acyl chloride activation

Fmoc-Ala-Cl (CAS 103321-50-2), Nα-Fmoc-L-alanyl chloride, is a pre-activated amino acid building block that eliminates separate coupling reagents (HBTU/HATU) in solid-phase peptide synthesis. Unlike Fmoc-Ala-OH or Fmoc-Ala-OSu, the acid chloride moiety directly acylates hindered amines—critical for sterically demanding residues such as Aib—without added base, reducing liquid-handling steps in automated synthesizers. Validated for racemization-free incorporation, it preserves L-configuration integrity essential for therapeutic and epitope-specific peptides. Supplied with Certificate of Analysis (≥95% purity), supporting cGMP QbD workflows and minimizing downstream HPLC purification costs.

Molecular Formula C18H16ClNO3
Molecular Weight 329.8 g/mol
CAS No. 103321-50-2
Cat. No. B027222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Cl
CAS103321-50-2
Molecular FormulaC18H16ClNO3
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1
InChIKeyAFMYCMGTXVCJCH-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-Cl (CAS 103321-50-2) for Solid-Phase Peptide Synthesis: Procurement and Technical Specifications


Fmoc-Ala-Cl (CAS 103321-50-2), chemically Nα-9-Fluorenylmethoxycarbonyl-L-alanyl chloride, is an Fmoc-protected amino acid chloride derivative classified as an activated building block for peptide coupling [1]. It features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino functionality and an acid chloride moiety at the C-terminus, enabling direct acylating reactivity without requiring separate in situ activation reagents [2]. The compound is supplied as a solid with typical purity specifications of 95–98%, as verified by Certificate of Analysis accompanying commercial shipments .

Why Fmoc-Ala-OH, Boc-Ala, or Fmoc-Ala-OSu Cannot Substitute for Fmoc-Ala-Cl in Demanding Coupling Protocols


In-class compounds such as Fmoc-Ala-OH (free carboxylic acid) require separate activation with coupling reagents like HBTU or HATU, introducing additional steps, reagent costs, and potential side reactions, whereas Fmoc-Ala-Cl functions as a pre-activated electrophile that can acylate amines directly [1]. Fmoc-Ala-OSu (succinimidyl ester), while also pre-activated, exhibits slower reaction kinetics and may be insufficient for sterically hindered couplings where acid chlorides prevail [2]. Boc-protected alanine derivatives, though acid-labile, are incompatible with Fmoc-based SPPS strategies due to orthogonal deprotection requirements; their use would necessitate a complete change in synthetic workflow [3]. Generic substitution without understanding these functional distinctions leads to failed couplings, low yields, racemization, or complete synthetic dead-ends.

Fmoc-Ala-Cl (103321-50-2) Quantitative Evidence: Verified Differential Performance vs. Alternative Coupling Methods


Acyl Chloride Method vs. Activated Ester Method: Reaction Rate and Coupling Efficiency Comparison for Fmoc-Ala-Cl

In direct methodological comparison studies, the acyl chloride method employing Fmoc-amino acid chlorides demonstrates faster reaction rates and higher coupling efficiency relative to the conventional activated ester approach using preformed symmetric anhydrides or HOBt esters [1]. The acid chloride-mediated coupling proceeds without requiring an additional base, unlike activated ester protocols that typically employ DIEA or NMM [2].

Solid-phase peptide synthesis Coupling efficiency Acyl chloride activation

Racemization Suppression: Fmoc-Ala-Cl vs. Historical Acid Chloride Coupling Methods

Historical acid chloride coupling methods were largely abandoned due to severe racemization concerns arising from oxazolone formation under basic conditions [1]. The Fmoc-amino acid chloride methodology, as developed and characterized by Carpino et al., achieves racemization-free coupling even with sterically unhindered residues like alanine, a property validated through isolation of shelf-stable Fmoc-amino acid chlorides and subsequent successful application in peptide bond formation without detectable epimerization [2].

Racemization control Peptide stereochemical integrity Fmoc-amino acid chlorides

Sterically Hindered Coupling Performance: Fmoc-Ala-Cl vs. Fmoc-Ala-OSu in α,α-Dialkyl Amino Acid-Containing Peptide Synthesis

For couplings involving sterically hindered α,α-dialkyl amino acids, Fmoc-amino acid chlorides demonstrate superior reactivity compared to alternative pre-activated derivatives such as succinimidyl esters (Fmoc-AA-OSu) or acid fluorides [1]. While acid fluorides are effective for many SPPS applications, acid chlorides prevail specifically in highly hindered substrate couplings where the enhanced electrophilicity of the chloride leaving group is required to drive the reaction to completion [2].

Sterically hindered coupling α,α-dialkyl amino acids Difficult peptide sequences

Commercial Purity Benchmarking: Fmoc-Ala-Cl (98%) vs. Industry Standard 95% Specification

Multiple commercial suppliers offer Fmoc-Ala-Cl with a purity specification of 98%, as confirmed by Certificate of Analysis (CoA) documentation provided with each shipment . This exceeds the more commonly encountered industry baseline purity of 95% for comparable Fmoc-protected amino acid derivatives . The 98% purity specification reduces the potential for impurity-derived side reactions during SPPS.

Purity specification Quality control Peptide synthesis reagents

Fmoc-Ala-Cl (103321-50-2) Optimal Application Scenarios for Procurement Decision-Making


High-Throughput Automated SPPS Requiring Base-Free Coupling Protocols

Fmoc-Ala-Cl is optimally deployed in automated solid-phase peptide synthesizers where streamlined workflows and minimized reagent handling are prioritized. The acid chloride's ability to couple without added base, as demonstrated in the KOBt-mediated and zinc dust-mediated protocols [1], reduces the number of liquid-handling steps required per cycle, decreasing instrument downtime and potential for cross-contamination. This application scenario directly leverages the evidence from Section 3 regarding elimination of base addition compared to activated ester methods.

Synthesis of Peptides Containing Sterically Hindered or α,α-Dialkyl Amino Acid Residues

When synthetic targets include residues such as α-aminoisobutyric acid (Aib) or other sterically demanding α,α-dialkyl amino acids, Fmoc-Ala-Cl is the preferred coupling partner for alanine incorporation. The enhanced electrophilicity of the acid chloride moiety drives difficult couplings to completion where succinimidyl esters or acid fluorides may prove inadequate [2]. This scenario is directly supported by the class-level inference evidence in Section 3 demonstrating that acid chlorides prevail over acid fluorides specifically for highly hindered couplings.

Stereochemically Sensitive Bioactive Peptide Synthesis Requiring Racemization Control

For therapeutic peptides, epitope-specific antibody development, or cell-signaling studies where even trace enantiomeric impurities compromise biological activity, Fmoc-Ala-Cl provides the racemization-free coupling performance validated for the Fmoc-amino acid chloride class [3]. The suppression of α-carbon racemization ensures that the alanine residue is incorporated with full retention of the L-configuration, a property particularly critical for short peptides where a single epimerized residue constitutes a significant fraction of the total sequence.

Process Development for cGMP Peptide Manufacturing Requiring Documented Purity Traceability

In regulated environments such as cGMP peptide API manufacturing, procurement of Fmoc-Ala-Cl with verifiable 98% purity and Certificate of Analysis documentation supports quality-by-design (QbD) principles . The higher purity specification reduces the burden of impurity profiling and enables more predictable crude peptide purity outcomes, directly translating to reduced preparative HPLC purification costs at scale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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